molecular formula C8H8O9 B1295175 Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid CAS No. 26106-63-8

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Cat. No. B1295175
Key on ui cas rn: 26106-63-8
M. Wt: 248.14 g/mol
InChI Key: UFOIOXZLTXNHQH-UHFFFAOYSA-N
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Patent
US04999417

Procedure details

tetrahydrofuran-2,3,4,5-tetracarboxylic acid and 1,2,4,5-cyclohexanetetracarboxylic acid .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C(C(O)=O)C(C(O)=O)C(C(O)=O)C1C(O)=O.[CH:18]1([C:33]([OH:35])=[O:34])[CH2:23][CH:22]([C:24]([OH:26])=O)[CH:21]([C:27]([OH:29])=[O:28])[CH2:20][CH:19]1[C:30]([OH:32])=O>>[CH:23]1[C:18]2[C:33]([O:35][C:30](=[O:32])[C:19]=2[CH:20]=[C:21]2[C:27]([O:28][C:24](=[O:26])[C:22]=12)=[O:29])=[O:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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